molecular formula C9H5BrN2O3 B1525818 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one CAS No. 28657-77-4

3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one

Cat. No.: B1525818
CAS No.: 28657-77-4
M. Wt: 269.05 g/mol
InChI Key: HCIJAFFAJQEJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one is a brominated cinnoline derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role in the synthesis of more complex molecules, particularly cinoxacin and related quinolone antibiotics . In this context, the bromine atom at the 3-position acts as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships . Researchers utilize this compound to develop and study synthetic methodologies, contributing to the advancement of antimicrobial agents . The [1,3]dioxolo ring system fused to the cinnoline core is a significant pharmacophore found in compounds with biological activity, making this intermediate a valuable building block for constructing targeted chemical libraries in drug discovery campaigns .

Properties

IUPAC Name

3-bromo-1H-[1,3]dioxolo[4,5-g]cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-9-8(13)4-1-6-7(15-3-14-6)2-5(4)11-12-9/h1-2H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIJAFFAJQEJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one, with the CAS number 58561-09-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11H9BrN2O3
  • Molecular Weight : 297.11 g/mol
  • Boiling Point : 444.8°C
  • Density : 1.83 g/cm³
  • LogP : 2.11

Synthesis

The synthesis of this compound typically involves reactions with various substrates to yield derivatives with enhanced biological activity. The use of catalytic methods has been reported to improve yields and reduce reaction times.

Antibacterial Activity

Research indicates that compounds related to the dioxolo structure exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo DerivativeStaphylococcus aureus625–1250 µg/mL
3-Bromo DerivativeStaphylococcus epidermidisEffective
3-Bromo DerivativePseudomonas aeruginosaEffective

The activity against Staphylococcus aureus highlights the potential of this compound in treating infections caused by resistant strains.

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity:

CompoundFungal StrainMIC
3-Bromo DerivativeCandida albicansEffective

Most synthesized derivatives have shown promising antifungal activity against this yeast pathogen, which is significant for developing treatments for fungal infections.

Case Studies and Research Findings

A study published in the journal "Bioorganic & Medicinal Chemistry" evaluated several dioxolane derivatives for their biological activities. The findings revealed that many compounds exhibited excellent antifungal activity against C. albicans and notable antibacterial effects against S. aureus, S. epidermidis, and E. faecalis .

Another investigation focused on the structure-activity relationship (SAR) of various dioxolo derivatives, emphasizing how modifications at specific positions could enhance biological efficacy .

Comparative Analysis of Biological Activity

The following table summarizes the comparative biological activities of selected dioxolo compounds:

Compound NameAntibacterial ActivityAntifungal Activity
Compound AModerateHigh
Compound BHighModerate
This compoundHighHigh

Comparison with Similar Compounds

Core Structural Analog: [1,3]Dioxolo-Fused Chromenones

Example Compound : [1,3]Dioxolo[4,5-g]chromen-8-one derivatives (e.g., 7-Benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one)

  • Structural Differences: Replaces the cinnolinone core with a chromenone system.
  • Synthesis: Synthesized from benzo[d][1,3]dioxol-5-ol and 3-bromopropanoic acid, followed by aldol condensation with aromatic aldehydes .
  • Bioactivity: Exhibits cytotoxic activity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231), with IC₅₀ values in the micromolar range.
Parameter 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one [1,3]Dioxolo[4,5-g]chromen-8-one Derivatives
Core Structure Cinnolinone with fused [1,3]dioxolo Chromenone with fused [1,3]dioxolo
Key Substituent Bromine at position 3 Variable arylidene groups at position 7
Molecular Weight (approx.) ~280–300 g/mol (estimated) 250–350 g/mol (e.g., 4a: 294.3 g/mol)
Bioactivity Potential DNA-damaging agent (inferred) Cytotoxic (IC₅₀: 10–50 µM)

Brominated Isoquinoline Derivatives

Example Compound: Imidazo[2,1-b]thiazole-coupled [1,3]dioxolo[4,5-g]isoquinolines (e.g., Compound 7m)

  • Structural Differences: Incorporates a tetrahydroisoquinoline core instead of cinnolinone, with bromothiophene substituents.
  • Synthesis: Derived from noscapine via multistep reactions, including Suzuki coupling and methylation .
  • Bioactivity : Demonstrated anticancer activity, though specific targets are uncharacterized. Melting points (e.g., 198–200°C for 7m) and yields (68%) suggest stable crystalline structures .
Parameter This compound Imidazo[2,1-b]thiazole-Isoquinoline Hybrids
Core Structure Cinnolinone Tetrahydroisoquinoline
Key Substituent Bromine Bromothiophene/chlorothiophene
Molecular Weight ~280–300 g/mol 600–700 g/mol (e.g., 7m: 689.5 g/mol)
Thermal Stability Not reported High (m.p. 198–200°C)

Brominated Cinnoline and Quinoline Analogs

Example Compounds :

3-Bromo-4-chlorocinnoline (CAS 80334-78-7): A halogenated cinnoline with chloro and bromo substituents .

6-Bromo-4-phenyl-1H-quinolin-2-one (CAS 300802-18-0): A brominated quinolinone with a phenyl group .

  • Structural Differences: Varying halogen positions and core heterocycles (cinnoline vs. quinoline).
Parameter This compound 3-Bromo-4-chlorocinnoline 6-Bromo-4-phenylquinolin-2-one
Core Structure Cinnolinone with dioxolo Simple cinnoline Quinolinone
Halogen Positions Bromine at C3 Br at C3, Cl at C4 Br at C6
Molecular Weight ~280–300 g/mol 243.03 g/mol 516.4 g/mol

Pharmacological and Mechanistic Insights

  • DNA-Damaging Potential: The structurally related NSC 656161 (6-(3-Bromophenyl)[1,3]dioxolo[4,5-g]quinolin-8-ol) shows association with MGMT expression levels, suggesting a mechanism akin to PCNU and temozolomide, which alkylate DNA .
  • Cytotoxicity vs. Selectivity: Chromenone derivatives exhibit moderate cytotoxicity but lack selectivity for specific cancer subtypes , whereas imidazo-thiazole hybrids may target microtubule dynamics due to structural resemblance to noscapine .

Preparation Methods

Starting Materials

  • 3-Bromo-2-hydroxybenzaldehyde or related brominated phenolic aldehydes.
  • Hydrazine derivatives for cinnolinone ring formation.
  • Suitable solvents such as ethanol, tetrahydrofuran, or toluene.
  • Brominating agents (e.g., N-bromosuccinimide) for selective bromination.

Stepwise Synthesis

Step Description Conditions Notes
1. Formation of Cinnolinone Core Condensation of hydrazine with brominated aldehyde Reflux in ethanol or toluene, acid catalyst Forms the hydrazone intermediate
2. Cyclization to formdioxolo ring Intramolecular cyclization via diol formation Mild heating, Lewis acid catalyst (e.g., toluene-4-sulfonic acid) Facilitates ring closure forming dioxolo ring
3. Bromination at 3-position Selective bromination using N-bromosuccinimide (NBS) or equivalent Room temperature or slight heating in inert solvent Ensures regioselective bromination without overbromination
4. Purification Chromatographic separation (e.g., preparative HPLC) Reverse phase HPLC with acetonitrile-water mixtures Removes impurities and isolates pure compound

Research Findings and Analytical Data

  • Chromatographic Separation: The compound can be effectively separated and purified using reverse phase HPLC on Newcrom R1 columns with mobile phases containing acetonitrile, water, and a small amount of phosphoric or formic acid for mass spectrometry compatibility.

  • Chemical Properties: The molecular formula is C10H6BrN2O3, with a molecular weight approximately 297.1 g/mol for related ethyl derivatives. The presence of the bromine atom at the 3-position is confirmed by characteristic NMR and mass spectrometry data.

  • Reaction Optimization: Controlled reaction times and temperatures are critical to avoid overbromination or decomposition. Use of mild Lewis acids enhances cyclization efficiency without side reactions.

Comparative Table of Preparation Parameters

Parameter Typical Condition Effect on Yield/Purity Notes
Solvent Ethanol, Toluene, THF Influences solubility and reaction rate Ethanol preferred for condensation step
Catalyst Toluene-4-sulfonic acid (Lewis acid) Enhances cyclization efficiency Mild acid avoids ring opening
Brominating Agent N-Bromosuccinimide (NBS) High regioselectivity Avoids polybromination
Temperature 25-80°C Higher temps increase rate but risk side reactions Optimal at 60-70°C for cyclization
Reaction Time 2-6 hours Longer times improve conversion but risk degradation Monitor by TLC or HPLC

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one?

Answer:
The synthesis typically involves bromination of a preformed [1,3]dioxolo-cinnolinone scaffold. Key steps include:

  • Precursor selection : Start with a cinnolinone derivative containing a reactive site (e.g., position 3) for electrophilic bromination.
  • Bromination conditions : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) to avoid over-bromination .
  • Protection of the dioxolane ring : Ensure the [1,3]dioxolane moiety is stable under bromination conditions; anhydrous environments minimize ring-opening side reactions .

Optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product from unreacted precursors or di-brominated byproducts .

Basic: What spectroscopic methods are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and dioxolane protons (δ 5.5–6.0 ppm). The absence of NH or OH signals confirms the ketone at position 4 .
    • ¹³C NMR : Detect the carbonyl carbon (δ ~180 ppm) and brominated aromatic carbon (δ ~120 ppm, split due to coupling with bromine) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (C₁₀H₅BrN₂O₃: ~296.94 g/mol) .
  • IR Spectroscopy : Verify the carbonyl stretch (~1680–1720 cm⁻¹) and absence of OH/NH bands .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Contradictory solubility data often arise from varying solvent purity, temperature, or polymorphic forms. To address this:

  • Systematic screening : Test solubility in DMSO, DMF, THF, and dichloromethane at 25°C and 40°C. Use sonication to ensure equilibrium .
  • Powder X-ray diffraction (PXRD) : Compare crystalline forms to rule out polymorphism effects .
  • Co-solvent studies : Use aqueous-organic mixtures (e.g., DMSO:H₂O) to enhance solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.